molecular formula C16H13Cl2NO2 B14808423 ethyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate

ethyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate

Cat. No.: B14808423
M. Wt: 322.2 g/mol
InChI Key: QNJGHDYYDWUKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,3-dichlorobenzylidene)amino]benzoate is an organic compound with the molecular formula C16H13Cl2NO2. It is known for its unique structure, which includes a benzylideneamino group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,3-dichlorobenzylidene)amino]benzoate typically involves the condensation reaction between ethyl 4-aminobenzoate and 2,3-dichlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of ethyl 4-[(2,3-dichlorobenzylidene)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,3-dichlorobenzylidene)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(2,3-dichlorobenzylidene)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-[(2,3-dichlorobenzylidene)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2,4-dichlorobenzylidene)amino]benzoate
  • Ethyl 4-[(2,6-dichlorobenzylidene)amino]benzoate
  • Ethyl 4-[(2,4-dimethoxyphenylureido)benzoate
  • Ethyl 4-[(2,4-hexadienamido)benzoate

Uniqueness

Ethyl 4-[(2,3-dichlorobenzylidene)amino]benzoate is unique due to the specific positioning of the dichloro groups on the benzylidene ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

ethyl 4-[(2,3-dichlorophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H13Cl2NO2/c1-2-21-16(20)11-6-8-13(9-7-11)19-10-12-4-3-5-14(17)15(12)18/h3-10H,2H2,1H3

InChI Key

QNJGHDYYDWUKEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.